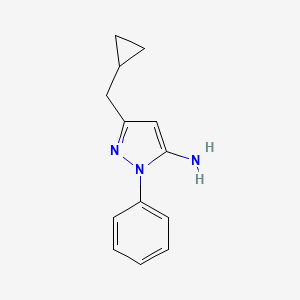

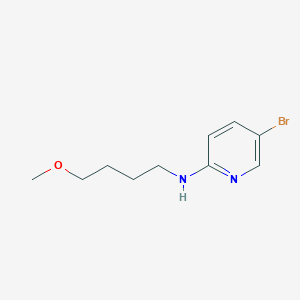

![molecular formula C14H14N2O B1374072 4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile CAS No. 1394042-68-2](/img/structure/B1374072.png)

4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

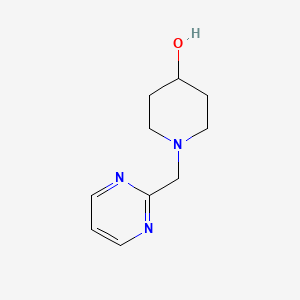

“4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile” is a chemical compound with the CAS Number: 1394042-68-2 . It has a molecular weight of 226.28 . The compound is in the form of an oil .

Molecular Structure Analysis

The IUPAC name for this compound is 4-[(4-amino-1-naphthyl)oxy]butanenitrile . The InChI code for this compound is 1S/C14H14N2O/c15-9-3-4-10-17-14-8-7-13(16)11-5-1-2-6-12(11)14/h1-2,5-8H,3-4,10,16H2 .Physical And Chemical Properties Analysis

The compound is in the form of an oil .Applications De Recherche Scientifique

Fluorogenic Labeling in High-Performance Liquid Chromatography (HPLC) : A study by Gatti et al. (1990) explored the use of a compound similar to 4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile for fluorogenic labeling in HPLC. This technique was applied to analyze biologically important thiols in pharmaceutical formulations, highlighting its utility in sensitive detection methods (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Synthesis of Amino-Butanenitriles : Research by D’hooghe et al. (2007) demonstrated a novel method for synthesizing 4-(N,N-bis(arylmethyl)amino)-2-butenenitriles. This study provides insights into the regiospecific ring opening of aziridine derivatives, a process relevant to the synthesis of compounds like this compound (D’hooghe, Van Speybroeck, Van Nieuwenhove, Waroquier, & de Kimpe, 2007).

Lipase-Catalyzed Enantiomer Separation : Kamal et al. (2007) focused on the lipase-catalyzed enantiomer separation of compounds including 3-hydroxy-4-(tosyloxy)butanenitrile. This research is pertinent to the chiral separation of compounds, which can be important in the synthesis and study of similar nitrile-based compounds (Kamal, Khanna, & Krishnaji, 2007).

Synthesis of Electroactive Polymers : Kaya and Aydın (2012) explored the synthesis of electroactive polymers using a compound structurally related to this compound. Their work contributes to the understanding of how such nitrile derivatives can be used in the development of conductive materials (Kaya & Aydın, 2012).

Copolymerization and Optical Storage Applications : Meng et al. (1996) studied the copolymerization of similar nitrile derivatives, exploring their potential in photoinduced birefringence for optical storage applications. This research reveals the utility of such compounds in advanced material sciences (Meng, Natansohn, Barrett, & Rochon, 1996).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

4-(4-aminonaphthalen-1-yl)oxybutanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c15-9-3-4-10-17-14-8-7-13(16)11-5-1-2-6-12(11)14/h1-2,5-8H,3-4,10,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCSOYSBIDXZQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2OCCCC#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine](/img/structure/B1373995.png)

![7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1373997.png)

![5-Bromo-7-fluorobenzo[d]oxazol-2-amine](/img/structure/B1374006.png)

![2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1374012.png)